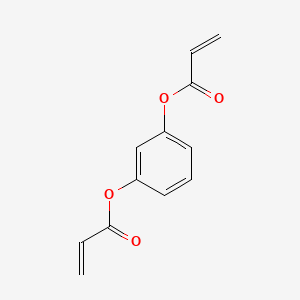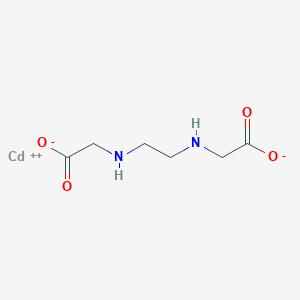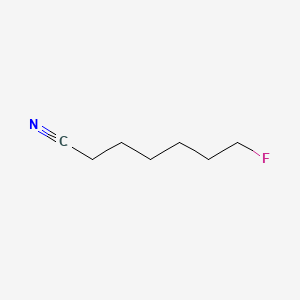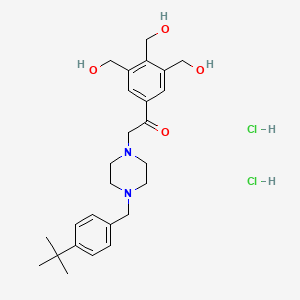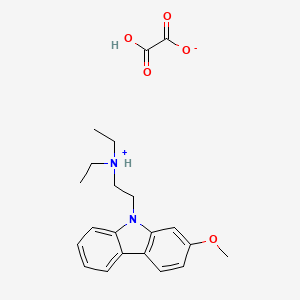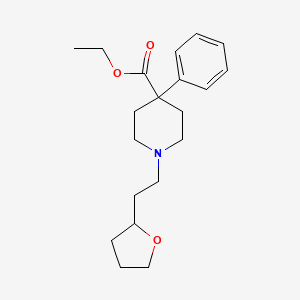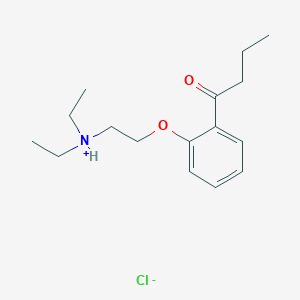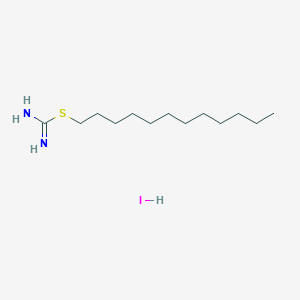
S-Dodecylisothiourea iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Dodecylisothiourea iodide is a chemical compound known for its unique properties and applications in various fields It is an organic iodide compound that features a dodecyl group attached to an isothiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Dodecylisothiourea iodide typically involves the reaction of dodecylamine with thiourea in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Dodecylamine with Thiourea: Dodecylamine is reacted with thiourea in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Iodination: The resulting product is then treated with an iodinating agent, such as iodine or potassium iodide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also involve additional purification steps, such as recrystallization or chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-Dodecylisothiourea iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other related compounds.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium bromide in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Halide-substituted isothiourea compounds.
Aplicaciones Científicas De Investigación
S-Dodecylisothiourea iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-Dodecylisothiourea iodide involves its interaction with biological molecules and cellular pathways. The compound can interact with proteins and enzymes, potentially inhibiting their activity. The iodide ion may also play a role in the compound’s biological activity by affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
S-Butyrylthiocholine iodide: Another isothiourea compound with a shorter alkyl chain.
S-Methylisothiourea iodide: Features a methyl group instead of a dodecyl group.
S-Ethylisothiourea iodide: Contains an ethyl group in place of the dodecyl group.
Uniqueness
S-Dodecylisothiourea iodide is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in surfactants and specialty chemicals.
Propiedades
Número CAS |
16914-91-3 |
|---|---|
Fórmula molecular |
C13H29IN2S |
Peso molecular |
372.35 g/mol |
Nombre IUPAC |
dodecyl carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C13H28N2S.HI/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H |
Clave InChI |
CLYDWXJZMRGGIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC(=N)N.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


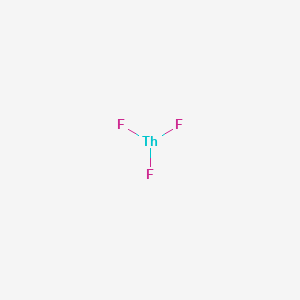
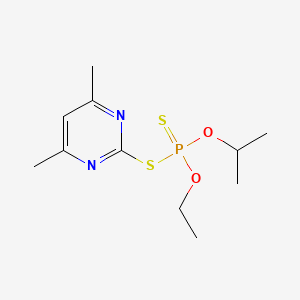
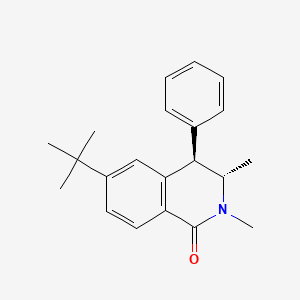
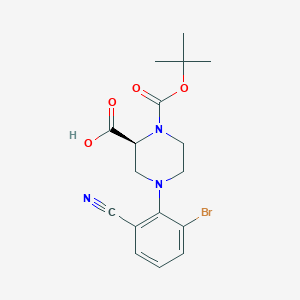

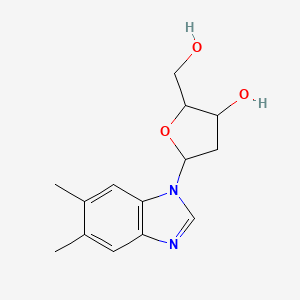
![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)
